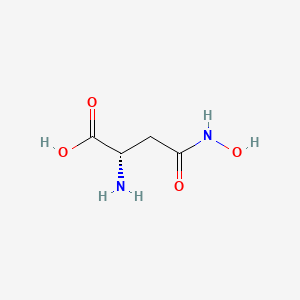N-Hydroxy-L-asparagine
CAS No.: 8029-76-3
Cat. No.: VC14489988
Molecular Formula: C4H8N2O4
Molecular Weight: 148.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 8029-76-3 |
|---|---|
| Molecular Formula | C4H8N2O4 |
| Molecular Weight | 148.12 g/mol |
| IUPAC Name | (2S)-2-amino-4-(hydroxyamino)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C4H8N2O4/c5-2(4(8)9)1-3(7)6-10/h2,10H,1,5H2,(H,6,7)(H,8,9)/t2-/m0/s1 |
| Standard InChI Key | ZBYVTTSIVDYQSO-REOHCLBHSA-N |
| Isomeric SMILES | C([C@@H](C(=O)O)N)C(=O)NO |
| Canonical SMILES | C(C(C(=O)O)N)C(=O)NO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Hydroxy-L-asparagine is an L-α-amino acid derivative where the β-amide group of asparagine is replaced by a hydroxamate moiety (). The stereochemistry at the α-carbon retains the (S)-configuration, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies . The hydroxamate group introduces distinct electronic properties, including enhanced chelation capacity for metal ions such as iron, which is critical in enzymatic reactions .
Physical and Chemical Characteristics
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 148.12 g/mol | |
| Density | 1.532 g/cm³ | |
| Melting Point | 171–172°C | |
| pKa (α-carboxyl) | ~2.1 (estimated) | |
| pKa (hydroxamate NH) | ~8.3 (estimated) |
The compound’s solubility in water is moderate (approximately 50 mg/mL at 25°C), while it remains insoluble in nonpolar solvents like hexane . The hydroxamate group confers a dual acid-base character, enabling participation in redox reactions and metal coordination .
Synthesis and Industrial Preparation
Condensation-Carbonylation Route
A patented method (CN114163354B) outlines a two-step synthesis starting from L-asparagine :
-
Condensation with Triphenylmethanol:
L-Asparagine reacts with triphenylmethanol in acetic acid using acetic anhydride as a dehydrating agent and concentrated sulfuric acid as a catalyst. The molar ratio of triphenylmethanol to asparagine is optimized to 1.3–1.5:1, yielding -trityl-L-asparagine . -
Carbonylation with 9-Fluorenylmethyl Reagent:
The trityl-protected intermediate undergoes carbonylation with 9-fluorenylmethyl--succinimidyl carbonate in an ethyl acetate/water biphasic system. The reaction pH is maintained at 8.0 to ensure selective acylation of the α-amino group .
Alternative Acetylation-Hydrolysis Method
An earlier approach (US3979449A) involves acetylation of L-aspartic acid β-esters followed by ammonolysis :
-
Acetylation: L-Aspartic acid β-ethyl ester is treated with acetic anhydride in methanol, forming -(-acetyl)-L-aspartic acid β-ethyl ester.
-
Ammonolysis: The acetylated ester is reacted with aqueous ammonia (3–15 M excess) at 0–40°C, yielding -(-acetyl)-L-asparagine. Acidic hydrolysis (HCl, pH 2–4) removes the acetyl group, producing N-Hydroxy-L-asparagine .
Biological Roles and Metabolic Interactions
Redox Stress in Cancer Cells
Asparagine deprivation in sarcoma cells induces reductive stress, marked by imbalances in the ratio and accumulation of lactate . N-Hydroxy-L-asparagine may exacerbate this stress by competing with endogenous asparagine for uptake or enzymatic processing. In shASNS-knockdown cells, asparagine starvation reduces citrate (by 40%), α-ketoglutarate (by 55%), and oxaloacetate (by 60%), redirecting TCA cycle flux toward aspartate synthesis . Exogenous pyruvate supplementation restores levels, suggesting that hydroxamate analogs like N-Hydroxy-L-asparagine could modulate electron acceptor availability .
Enzymatic Substrate Specificity
N-Hydroxy-L-asparagine shares structural homology with -hydroxy-L-arginine, a substrate for nitric oxide synthase (NOS) . NOS oxidizes -hydroxy-L-arginine to citrulline and -cyanoornithine via a heme-dependent mechanism . While direct evidence for N-Hydroxy-L-asparagine in NOS catalysis is lacking, its hydroxamate group may participate in similar iron-mediated redox cycles, potentially inhibiting or modulating enzyme activity .
Bacterial Secondary Metabolism
In Streptomyces coelicolor, asparagine hydroxylases (e.g., AsnO) catalyze β-hydroxylation of asparagine residues in nonribosomal peptides like calcium-dependent antibiotics (CDA) . These enzymes, belonging to the Fe/α-ketoglutarate-dependent oxygenase family, require autocatalytic cleavage for activation. Mutagenesis studies reveal that threonine residues (T168, T186, T219) in the active site are essential for catalysis, highlighting the precision required for hydroxamate formation .
Analytical Characterization
Chromatographic Methods
-
HPLC: Reverse-phase C18 columns with UV detection (210 nm) resolve N-Hydroxy-L-asparagine from asparagine and aspartic acid. Mobile phases typically combine 0.1% trifluoroacetic acid (TFA) in water and acetonitrile .
-
LC-MS: Electrospray ionization (ESI) in positive ion mode yields a predominant [M+H] ion at m/z 149.1. Fragmentation patterns confirm the hydroxamate moiety via losses of NHOH (33 Da) and CO (44 Da) .
Spectroscopic Techniques
-
NMR: NMR (DO, 400 MHz) displays signals at δ 3.85 (dd, J = 5.2 Hz, α-H), δ 2.95 (m, β-H), and δ 8.2 (s, NH-OH) .
-
IR: Strong absorption bands at 1650 cm (amide I) and 1540 cm (N-H bend) distinguish the hydroxamate group .
Applications and Future Directions
Biomedical Research
N-Hydroxy-L-asparagine’s ability to chelate iron and modulate redox states positions it as a candidate for studying oxidative stress in cancer and neurodegenerative diseases . Preliminary data suggest it may synergize with asparaginase therapies by depleting intracellular asparagine pools .
Industrial Biotechnology
The compound’s role in nonribosomal peptide synthesis offers routes to engineered antibiotics. For example, incorporating β-hydroxylated asparagine into CDA analogs could enhance bioactivity or stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume